molecular formula C17H14FN3O3S B2780404 N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide CAS No. 1351643-96-3

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Cat. No.: B2780404
CAS No.: 1351643-96-3
M. Wt: 359.38
InChI Key: HNNZJPUCABFNFB-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a synthetic chemical compound designed for research applications, integrating two pharmacologically significant moieties: the 1,3-benzodioxole and the 4-fluoro-benzothiazole rings. The 1,3-benzodioxole unit, also known as the methylenedioxyphenyl group, is a common structural feature in numerous bioactive compounds and is frequently investigated for its interactions with cytochrome P450 enzymes . The benzothiazole scaffold is a remarkable heterocyclic system extensively studied for its diverse biological activities; derivatives have demonstrated potent anti-tumor and antimicrobial properties in research settings, making this core a valuable template in medicinal chemistry and drug discovery . The specific integration of a fluorine atom at the 4-position of the benzothiazole ring is a common strategy in lead optimization to modulate a compound's electronic properties, lipophilicity, and metabolic stability. This molecular architecture suggests potential research applications in oncology and neuroscience. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool for probing biological pathways. The structure was verified using advanced analytical techniques, including a combination of 1D and 2D NMR spectroscopy, ensuring high purity and precise characterization for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-21(17-20-16-11(18)3-2-4-14(16)25-17)8-15(22)19-10-5-6-12-13(7-10)24-9-23-12/h2-7H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNZJPUCABFNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole, 4-fluorobenzo[d]thiazole, and acetamide derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorine atom.

    Amidation reactions: to form the acetamide linkage.

    Cyclization reactions: to construct the heterocyclic thiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for manufacturing advanced materials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • Molecular Formula : C₂₅H₂₁FN₂O₅S
  • Key Features: Replaces the benzothiazole group with a fluorophenyl-imidazole system and introduces a sulfanyl (-S-) linker.
  • Activity : Demonstrated anti-inflammatory properties in preliminary studies, attributed to the imidazole-sulfanyl moiety .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Molecular Formula : C₁₀H₅ClF₂N₂O₂S
  • Key Features: Substitutes benzodioxole with a chlorothiazole ring and replaces the acetamide bridge with a benzamide group. The 2,4-difluorobenzoyl group mimics the fluorinated benzothiazole in the target compound but lacks the methylamino spacer .
  • Activity : Exhibits antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), a mechanism linked to its amide-anion interaction with the enzyme .

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide

  • Molecular Formula : C₂₁H₂₂N₄OS
  • Key Features: Integrates a pyrazole-thiazole core instead of benzodioxole-benzothiazole.
  • Activity : Shows antitumor activity via kinase inhibition, though lower selectivity compared to the target compound .

Pharmacological and Physicochemical Comparison

Compound Molecular Formula Key Substituents Pharmacological Activity Reference
Target Compound C₁₇H₁₄FN₃O₃S 4-fluoro-benzothiazole, benzodioxole Antimicrobial (theoretical)
N-(1,3-Benzodioxol-5-yl)-sulfanyl-acetamide C₂₅H₂₁FN₂O₅S Imidazole-sulfanyl, dimethoxyphenyl Anti-inflammatory
N-(5-Chloro-thiazol-2-yl)-benzamide C₁₀H₅ClF₂N₂O₂S Chlorothiazole, difluorobenzoyl Antiparasitic (PFOR inhibition)
Pyrazole-thiazole acetamide C₂₁H₂₂N₄OS Methylpyrazole, thiazole Antitumor (kinase inhibition)

Research Findings

  • Synthetic Routes: The target compound is synthesized via nucleophilic substitution between 5-amino-1,3-benzodioxole and a fluorinated benzothiazole-acetamide intermediate, analogous to methods reported for chlorothiazole derivatives .
  • Structural Analysis : X-ray crystallography of related compounds (e.g., N-(5-chloro-thiazol-2-yl)-benzamide) reveals intermolecular hydrogen bonding (N–H⋯N) stabilizing crystal packing, a feature likely shared by the target compound .

Notes

Contradictions in Data : While the target compound’s benzothiazole moiety is theorized to confer antimicrobial activity, direct experimental validation is absent in the reviewed literature.

Future Directions : Comparative studies on enzyme inhibition (e.g., PFOR) and pharmacokinetic profiling are needed to validate theoretical advantages over existing analogues.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H18F N3O3S
  • Molecular Weight : 393.43 g/mol
  • SMILES Notation : COc1cccc(c1)c1cc(N(C(=O)C(C)N)c2ccc(cc2)F)=O)no1

The compound features a benzodioxole moiety linked to a benzothiazole derivative, which may contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing benzothiazole and benzodioxole groups have shown selective antibacterial effects against Gram-positive bacteria and some antifungal properties. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes .
  • Anticancer Properties : Several derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The cytotoxicity is often linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

A study screened multiple derivatives for their antimicrobial properties. The minimal inhibitory concentrations (MICs) for selected compounds were recorded as follows:

Compound IDTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis50
Compound BEscherichia coli100
Compound CPichia pastoris75

The results indicated that while some compounds were effective against Gram-positive bacteria, others showed limited activity against Gram-negative strains .

Anticancer Activity

In vitro studies assessed the cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%):

Cancer Cell LineIC50 (µM)
MCF-712.5
A54915.0
PC310.0
HepG220.0

These findings suggest that the compound has significant potential as an anticancer agent, particularly in targeting specific tumor types .

Case Studies and Research Findings

Several studies have explored the biological activity of benzodioxole and benzothiazole derivatives:

  • Study on Anticancer Activity : A comprehensive study evaluated the effects of various derivatives on cancer cell lines, revealing that modifications in substituents significantly influenced cytotoxicity. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of related compounds, demonstrating selective toxicity towards certain bacterial strains while being less effective against others. This selectivity may be attributed to structural differences among the compounds tested .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for N-(2H-1,3-benzodioxol-5-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the benzodioxole and benzothiazole precursors via amide bond formation. Key steps include:

  • Use of coupling agents like carbodiimides (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or dioxane) .
  • Control of reaction temperature (20–25°C) and pH to minimize side reactions .
  • Purification via column chromatography or recrystallization from ethanol-DMF mixtures .
    • Optimization : Varying molar ratios of reagents, solvent polarity, and reaction time (monitored by TLC/HPLC) improves yields. For example, triethylamine is critical for neutralizing HCl byproducts in chloroacetyl chloride reactions .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR and 13^13C-NMR confirm substitution patterns (e.g., methylamino group at δ 2.8–3.2 ppm, benzodioxole protons at δ 5.9–6.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for acetamide derivatives) .
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650–1680 cm1^{-1}) and benzothiazole C-F vibrations (~1100 cm1^{-1}) .

Q. How is the compound screened for initial biological activity in academic research?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition studies : Use fluorogenic substrates to assess inhibition of kinases or proteases (e.g., IC50_{50} determination) .
  • Molecular docking : Predict binding affinity to targets like Bcl-2 or Mcl-1 using software (AutoDock Vina) to prioritize experimental validation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selective inhibition of cancer-related proteins (e.g., Bcl-2/Mcl-1)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluoro vs. chloro on benzothiazole) to probe hydrophobic interactions in protein pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to Bcl-2 BH3 domains .
  • Mutagenesis studies : Identify critical residues (e.g., Arg263 in Mcl-1) using recombinant proteins .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times .
  • Control for batch variability : Compare synthesized batches via HPLC purity (>95%) and NMR .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from independent studies .

Q. What strategies improve the compound’s metabolic stability and bioavailability?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of benzodioxole) .
  • Co-crystallization studies : Analyze crystal structures with cytochrome P450 enzymes to guide structural modifications .

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